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molecular formula C8H5ClN2 B1589994 5-Chloro-1,6-naphthyridine CAS No. 23616-32-2

5-Chloro-1,6-naphthyridine

Cat. No. B1589994
M. Wt: 164.59 g/mol
InChI Key: WXAOVVFKLPOPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236950B2

Procedure details

The product from Example 36d (0.250 g, 1.71 mmol) was combined with phosphorous oxychloride (4 mL) and heated under a nitrogen atmosphere at 80° C. for 18.5 h followed by vacuum distillation to remove the volatiles. The residue was slurried with ice and made basic (pH 7-8) with concentrated ammonium hydroxide. The title compound was collected by vacuum filtration, water washed and dried under vacuum to give a gray solid (0.245 g, 87%) sufficiently pure for use as isolated.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][N:7]=[C:6](O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
N1=CC=CC=2C(=NC=CC12)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to remove the volatiles
FILTRATION
Type
FILTRATION
Details
The title compound was collected by vacuum filtration, water
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.245 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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